molecular formula C9H9N3O B3017775 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile CAS No. 99358-47-1

3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile

Cat. No. B3017775
CAS RN: 99358-47-1
M. Wt: 175.191
InChI Key: SYLPLBCAXNPUCI-UHFFFAOYSA-N
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Description

“3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile” is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.191. It belongs to the class of cinnoline derivatives .


Synthesis Analysis

The synthesis of cinnoline derivatives, including “3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile”, has been achieved through a green and efficient approach inside natural sporopollenin microcapsules via a one-pot microwave (MW) assisted reaction . The reaction involves ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene in the presence of piperidine as a base at 100 °C for 20 minutes .


Molecular Structure Analysis

The molecular structure of “3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile” has been confirmed by various techniques such as laser scanning confocal microscopy (LSCM), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR) analyses .


Chemical Reactions Analysis

The chemical reactions involving “3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile” are typically microwave-assisted and occur inside natural sporopollenin microcapsules . The robust micrometre-sized sporopollenin microcapsules act as MW microreactors .

Scientific Research Applications

Future Directions

The successful microwave-induced reaction of the cinnoline derivative inside the biocompatible sporopollenin microreactors opens up intriguing applications in materials and pharmaceutical sciences . Both the pure cinnoline and cinn-loaded sporopollenin microcapsules show promising antibacterial activity against Pseudomonas aeruginosa (Gram-negative) and Bacillus cereus (Gram-negative) human pathogenic bacterial strains , indicating potential future directions in antibacterial drug development.

properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13/h1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLPLBCAXNPUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C(=C2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile

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